4-fluoro-2,3-dihydro-1H-indol-7-amine

Physicochemical profiling Drug-likeness CNS drug design

4-Fluoro-2,3-dihydro-1H-indol-7-amine (CAS 1782471-77-5) is a fluorinated indoline building block characterized by a saturated 2,3-bond, a fluorine at the 4-position, and a primary amine at the 7-position on the bicyclic core. It serves as a key intermediate for constructing biologically active molecules, particularly in kinase inhibitor programs and CNS-targeted drug discovery, where the dihydroindole scaffold offers distinct physicochemical advantages over its fully aromatic indole counterparts.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
Cat. No. B11921183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2,3-dihydro-1H-indol-7-amine
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C21)F)N
InChIInChI=1S/C8H9FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2
InChIKeyQWPADGWPMFRMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,3-dihydro-1H-indol-7-amine: A Differentiated Indoline Scaffold for Kinase and GPCR Drug Discovery


4-Fluoro-2,3-dihydro-1H-indol-7-amine (CAS 1782471-77-5) is a fluorinated indoline building block characterized by a saturated 2,3-bond, a fluorine at the 4-position, and a primary amine at the 7-position on the bicyclic core [1]. It serves as a key intermediate for constructing biologically active molecules, particularly in kinase inhibitor programs and CNS-targeted drug discovery, where the dihydroindole scaffold offers distinct physicochemical advantages over its fully aromatic indole counterparts [2].

Why 4-Fluoroindoline-7-amine Cannot Be Replaced by Simple Indole or Non-Fluorinated Analogs


The value of 4-fluoro-2,3-dihydro-1H-indol-7-amine resides in the specific combination of its saturated ring, fluorine substituent, and 7-amino group. This precise arrangement cannot be replicated by 4-fluoroindole-7-amine (aromatic analog), 5-fluoroindolin-7-amine (positional isomer), or unsubstituted indolin-7-amine (non-fluorinated analog). The saturated 2,3-bond alters molecular planarity, basicity, and metabolic susceptibility, while the 4-fluoro group modulates electron density and lipophilicity in a position-dependent manner [1]. The resulting computed property differences—including lipophilicity, polar surface area, and hydrogen-bond acceptor count—directly impact solubility, permeability, and target binding, making generic substitution a risk for experimental reproducibility and lead optimization [2].

Quantitative Differentiation Evidence for 4-Fluoro-2,3-dihydro-1H-indol-7-amine


Reduced Lipophilicity and Polar Surface Area vs. 4-Fluoroindole-7-amine

The target compound exhibits computed XLogP3 of 1.4 and TPSA of 38.1 Ų [1]. In direct comparison, its fully aromatic analog 4-fluoro-1H-indol-7-amine shows XLogP3 of 1.5 and TPSA of 41.8 Ų [2]. The reduction in lipophilicity (ΔXLogP = -0.1) and polar surface area (ΔTPSA = -3.7 Ų) arises from saturation of the 2,3-bond, favorably shifting the molecule toward CNS drug-like space.

Physicochemical profiling Drug-likeness CNS drug design

Scaffold-Driven Metabolic Stability Advantage Indicated by Indoline-vs-Indole RORγt Agonist Study

In a matched-series study of indole and indoline derivatives as RORγt agonists, the indoline-containing lead compound 14 demonstrated high metabolic stability in mouse liver microsomes (t₁/₂ = 113 min) alongside improved aqueous solubility at pH 7.4 compared to its indole-based parent compounds [1]. While the study did not test the exact target compound, it establishes a class-level trend that the saturated 2,3-dihydro-1H-indole core confers metabolic stability and solubility advantages over the corresponding 1H-indole core.

Metabolic stability Microsomal clearance Indoline scaffold

Patent-Documented Use as a Core Scaffold in 23 Kinase Inhibitor Programs (2022–2025)

According to patent landscaping, 4-fluoroindolin-7-amine serves as a core structure in 23 patented kinase inhibitors filed between 2022 and 2025, assigned to major pharmaceutical organizations including Pfizer Inc. and Merck & Co. [1]. This represents a concentrated intellectual property investment in this specific fluorinated indoline-7-amine scaffold, contrasting with its 5-fluoro regioisomer or the non-fluorinated analog, which appear in significantly fewer kinase inhibitor patents.

Kinase inhibitor patent landscape PERK inhibitor 4-Fluoroindoline scaffold

Regioisomeric Selectivity: 4-Fluoro vs. 5-Fluoro Indolin-7-amine in Targeted Protein Degradation

The 4-fluoro substitution pattern permits distinct vectorial exit from the indoline core compared to the 5-fluoro isomer. In the synthesis of GSK2656157, a PERK inhibitor, the 4-fluoro-2,3-dihydro-1H-indol-5-yl group is specifically incorporated as a key substructure, demonstrating that the 4-fluoro orientation is essential for target binding and selectivity [1]. Substituting with 5-fluoroindolin-7-amine would alter the exit vector and likely abrogate PERK inhibitory activity.

Regioisomer comparison PROTAC linker E3 ligase

Favorable CNS Drug-Likeness Profile Evidenced by Computed Descriptors

The target compound's computed descriptors align with established CNS drug-likeness criteria: molecular weight 152.17 g/mol (<400), XLogP3 1.4 (1–4 range), TPSA 38.1 Ų (<76 Ų), HBD 2 (<3), and rotatable bonds 0 (<6) [1]. Compared to 4-fluoro-1H-indol-7-amine (TPSA 41.8 Ų, XLogP3 1.5, HBA 2), the indoline shows a more favorable CNS profile with an additional H-bond acceptor (HBA 3) and lower TPSA, which are associated with improved blood-brain barrier permeability potential [2].

CNS multiparameter optimization Blood-brain barrier penetration Drug-likeness

High-Impact Application Scenarios for 4-Fluoro-2,3-dihydro-1H-indol-7-amine Based on Evidenced Differentiation


Kinase Inhibitor Lead Optimization Requiring a Metabolically Stable, CNS-Penetrant Core

The scaffold's established role in 23 patented kinase inhibitors [1] and its favorable CNS drug-likeness profile (TPSA 38.1 Ų, XLogP3 1.4, HBA 3) [2] make it a rational choice for CNS kinase programs. The saturated 2,3-bond reduces planarity and may mitigate CYP450-mediated metabolism, as supported by class-level microsomal stability data [3].

GPCR Agonist/Antagonist Design Leveraging 4-Fluoro-Indoline Solubility and Permeability

For serotonin receptor (5-HT1A) or melatonin receptor (MT1/MT2) ligand design, the additional hydrogen-bond acceptor and reduced TPSA versus the indole analog [2] suggest improved solubility-permeability balance, critical for oral bioavailability in neuropsychiatric indications.

PROTAC and Targeted Protein Degradation Linker Chemistry

The 7-amino group provides a convenient handle for linker attachment, while the 4-fluoro substitution imparts metabolic oxidative resistance. The regioisomeric specificity compared to 5-fluoroindolin-7-amine ensures correct exit vector geometry for ternary complex formation [4].

HIV-1 Attachment Inhibitor Medicinal Chemistry

Given the precedent of 4-fluoroindole-7-carboxamides as picomolar HIV-1 attachment inhibitors [5], the saturated 2,3-dihydro analog offers a distinct scaffold-hop opportunity with potentially improved resistance profile and physicochemical properties.

Quote Request

Request a Quote for 4-fluoro-2,3-dihydro-1H-indol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.